N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline
Description
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H20BrNO2. It is a derivative of tetrahydroisoquinoline, featuring a bromomethyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYPQVWVZKITBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622867-53-2 | |
| Record name | N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Protection of the amine group: The nitrogen atom of 1,2,3,4-tetrahydroisoquinoline is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromomethylation: The protected intermediate is then subjected to bromomethylation at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Deprotection: The major product is 6-bromomethyl-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
Medicinal Chemistry
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline serves as a precursor for synthesizing various bioactive compounds. Notably, it has been utilized in the development of melatonin receptor agonists. Research indicates that modifications at the C-1 position of tetrahydroisoquinolines can lead to compounds with high binding affinities for melatonin receptors (MT1 and MT2), which are critical for regulating sleep and circadian rhythms .
Case Study : A study demonstrated that derivatives of this compound exhibited nanomolar binding affinities for MT1 and MT2 receptors. The introduction of various substituents influenced selectivity and potency, highlighting the compound's versatility in drug design .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. Its bromomethyl group allows for further functionalization through nucleophilic attack, facilitating the creation of complex molecular architectures.
Data Table: Reactivity of this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic substitution | Base-catalyzed reaction | 85 | |
| Coupling reactions | Pd-catalyzed cross-coupling | 75 | |
| Cyclization reactions | Acid-catalyzed cyclization | 90 |
Biological Studies
The compound's derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. Some studies have explored their effects on serotonin and dopamine pathways.
Case Study : A derivative of this compound was shown to exhibit neuroprotective effects in vitro by enhancing dopamine release and reducing oxidative stress in neuronal cultures .
Mechanism of Action
The mechanism of action of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-6-chloromethyl-1,2,3,4-tetrahydroisoquinoline
- N-Boc-6-iodomethyl-1,2,3,4-tetrahydroisoquinoline
- N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom provides a good leaving group for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (N-Boc-6-Br-THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C15H20BrNO2
- CAS Number : 622867-53-2
- Molecular Weight : 324.23 g/mol
N-Boc-6-Br-THIQ is a derivative of tetrahydroisoquinoline (THIQ), a class known for diverse biological activities, including neuroprotective and antimicrobial effects. The bromomethyl group and the Boc (tert-butoxycarbonyl) protecting group contribute to its reactivity and pharmacological profile.
1. Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases. N-Boc-6-Br-THIQ has been studied for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease.
Key Findings :
- Compounds derived from THIQ exhibited potent BChE inhibitory activity with IC50 values in the low micromolar range .
- N-Boc-6-Br-THIQ showed significant protective effects on SH-SY5Y neuronal cells against Aβ1-42-induced toxicity, enhancing cell viability significantly compared to untreated controls .
2. Antimicrobial Activity
The antibacterial potential of THIQ derivatives has been explored extensively. N-Boc-6-Br-THIQ and related compounds have demonstrated activity against various bacterial strains.
Research Insights :
- THIQ compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Boc-6-Br-THIQ | Staphylococcus aureus | < 10 µg/ml |
| N-Boc-6-Br-THIQ | Escherichia coli | < 20 µg/ml |
The biological activity of N-Boc-6-Br-THIQ is attributed to its interaction with specific enzymes and receptors:
- BChE Inhibition : The compound binds to both the catalytic active site and peripheral anionic site of BChE, leading to decreased enzyme activity and potential therapeutic effects in Alzheimer's disease .
Structure–Activity Relationship (SAR)
The SAR studies of tetrahydroisoquinoline derivatives highlight the importance of structural modifications in enhancing biological activity. For instance:
- Substituent Effects : The position and nature of substituents on the THIQ scaffold significantly influence BChE inhibitory potency.
- Bromomethyl Group : The presence of the bromomethyl group at position 6 has been associated with improved selectivity and potency against BChE compared to other analogs lacking this modification .
Case Study 1: Neuroprotection Against Aβ Aggregation
A recent study evaluated the effectiveness of N-Boc-6-Br-THIQ in inhibiting Aβ aggregation in vitro. Results indicated that the compound significantly reduced Aβ aggregation compared to controls, demonstrating its potential as a therapeutic agent in Alzheimer's disease management .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various THIQ derivatives, including N-Boc-6-Br-THIQ. The study found that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Q & A
Synthesis and Purification
Basic Question: Q. What are the key steps in synthesizing N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline, and how is purity ensured? Methodological Answer: The synthesis typically involves:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the nitrogen atom of the tetrahydroisoquinoline core under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
Bromination : Bromomethylation at the 6-position via radical bromination (e.g., NBS/azobisisobutyronitrile) or electrophilic substitution using HBr/NaNO₂ in acidic media .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed by ≥95% integration in ¹H NMR (CDCl₃, 400 MHz) and mass spectrometry (e.g., m/z [M+H⁺] = 356.1) .
Advanced Question: Q. How can regioselectivity challenges during bromomethylation be addressed? Methodological Answer: Regioselectivity is influenced by:
- Steric Effects : Bulky substituents (e.g., Boc group) direct bromination to less hindered positions.
- Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN) to stabilize transition states .
- Reaction Monitoring : In-situ FTIR or TLC to track intermediates. Conflicting regiochemistry in NMR (e.g., unexpected splitting) can be resolved by variable-temperature NMR or 2D-COSY .
Structural Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure of N-Boc-6-bromomethyl-THIQ? Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- Boc group: δ 1.4 ppm (singlet, 9H, C(CH₃)₃).
- Bromomethyl: δ 3.8–4.2 ppm (multiplet, -CH₂Br).
- Tetrahydroisoquinoline backbone: δ 2.5–3.5 ppm (m, 4H, CH₂-N-CH₂) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion (e.g., [M+Na⁺] = 379.0) and isotopic pattern for bromine .
Advanced Question: Q. How are conflicting NMR/spectral data resolved during characterization? Methodological Answer:
- Solvent Polarity : Use deuterated DMSO or CDCl₃ to differentiate overlapping signals.
- Decoupling Experiments : Selective irradiation to identify coupled protons (e.g., CH₂Br vs. aromatic H).
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism .
Stability and Storage
Basic Question: Q. What are optimal storage conditions to prevent decomposition? Methodological Answer:
- Temperature : Store at –20°C in amber vials to avoid light-induced degradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the Boc group .
Advanced Question: Q. How does the bromomethyl group influence hydrolytic stability? Methodological Answer:
- Kinetic Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH).
- pH Sensitivity : The Boc group is stable in neutral/acidic conditions but hydrolyzes in strong bases (e.g., NaOH) .
Biological Activity and Applications
Basic Question: Q. What pharmacological activities are associated with tetrahydroisoquinoline derivatives? Methodological Answer: Tetrahydroisoquinolines exhibit:
- Neuropharmacology : Dopamine/serotonin receptor modulation (e.g., antidepressant effects via reuptake inhibition) .
- Enzyme Inhibition : HO-1 induction (e.g., CKD712 accelerates wound healing via VEGF production) .
Advanced Question: Q. How can N-Boc-6-bromomethyl-THIQ be used to study structure-activity relationships (SAR)? Methodological Answer:
- Derivatization : Replace bromine with nucleophiles (e.g., amines, thiols) to explore electronic effects.
- Biological Assays : Test binding affinity (e.g., radioligand displacement) or functional activity (e.g., cAMP modulation) .
Reaction Optimization
Basic Question: Q. What catalysts/solvents enhance yield in Boc protection or bromination? Methodological Answer:
- Boc Protection : DMAP in THF increases reaction rate via nucleophilic catalysis .
- Bromination : Polar aprotic solvents (DMF) improve electrophile solubility; AIBN initiates radical pathways .
Advanced Question: Q. How do competing pathways (e.g., over-bromination) affect yield, and how are they mitigated? Methodological Answer:
- Stoichiometry Control : Use limiting reagents (1.1 eq. NBS) and low temperatures (0–5°C).
- Inhibitors : Add radical scavengers (TEMPO) to terminate side reactions .
Comparative Analysis
Basic Question: Q. How does N-Boc-6-bromomethyl-THIQ compare to similar brominated tetrahydroisoquinolines? Methodological Answer:
Advanced Question: Q. How does bromine position impact binding affinity in receptor studies? Methodological Answer:
- Docking Simulations : Molecular modeling (e.g., AutoDock) to compare 6-bromo vs. 7-bromo derivatives.
- Biological Data : 6-Substituted analogs show higher affinity for serotonin receptors due to spatial alignment .
Contradictory Data Analysis
Advanced Question: Q. How should researchers address discrepancies in reported synthetic yields or spectral data? Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous vs. wet solvents).
- Meta-Analysis : Compare datasets across journals (e.g., conflicting NMR shifts in DMSO vs. CDCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
